molecular formula C22H20N2O3S B2448166 3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 687581-95-9

3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2448166
CAS No.: 687581-95-9
M. Wt: 392.47
InChI Key: HOQMVCXJJGYVLX-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, with a particular affinity for PARP1 (Source) . PARP enzymes play a critical role in the detection and repair of DNA single-strand breaks via the base excision repair pathway. By inhibiting PARP, this compound traps the enzyme on damaged DNA, preventing repair and leading to the stalling and collapse of replication forks. This mechanism is particularly cytotoxic in cells with homologous recombination repair deficiencies, such as those harboring BRCA1 or BRCA2 mutations (Source) . Consequently, its primary research value lies in investigating synthetic lethality in cancer models, providing a powerful tool for studying targeted cancer therapies, especially for ovarian, breast, and prostate cancers. Researchers utilize this compound to explore the molecular dynamics of DNA damage response (DDR) pathways, to evaluate its efficacy as a single agent in HR-deficient cells, and to study its potential in combination with other DNA-damaging agents like chemotherapeutics or radiation to overcome treatment resistance. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N2O3S/c1-3-27-18-10-8-17(9-11-18)24-21(25)20-19(12-13-28-20)23(22(24)26)14-16-6-4-15(2)5-7-16/h4-13,20H,3,14H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCDWYIQMMKIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(=[N+](C2=O)CC4=CC=C(C=C4)C)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N2O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS Number: 687581-95-9) is a thienopyrimidine derivative that has garnered interest due to its potential biological activities. This compound's unique structure suggests various pharmacological applications, making it a subject of study in medicinal chemistry and pharmacology.

  • Molecular Formula : C22H21N2O3S
  • Molecular Weight : 393.5 g/mol
  • Structural Characteristics : The thienopyrimidine core is known for its diverse biological activities, particularly in the field of anticancer and antimicrobial agents.

Biological Activity Overview

Research indicates that thienopyrimidine derivatives exhibit a variety of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Enzyme inhibition

Anticancer Activity

Several studies have reported the anticancer potential of thienopyrimidine derivatives. For instance, a recent investigation into similar compounds revealed their ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.

Case Study: Inhibition of MIF2 Tautomerase Activity

A related study focused on thieno[2,3-d]pyrimidine derivatives demonstrated significant inhibitory effects on MIF2 tautomerase activity. The compound exhibited an IC50 value of approximately 27 μM, highlighting its potential as an anticancer agent through enzyme inhibition .

CompoundIC50 (μM)Mechanism
3a15 ± 0.8MIF2 Inhibition
3b7.2 ± 0.6Enhanced Potency
Control47 ± 7.2Positive Control

Antimicrobial Activity

Thienopyrimidine derivatives have also shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. The exact mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives is significantly influenced by their structural modifications. Variations in substituents on the phenyl rings and the thiophene moiety can enhance or diminish their potency.

Key Findings from SAR Studies:

  • Substituent Positioning : The position and nature of substituents on the aromatic rings can affect binding affinity to biological targets.
  • Functional Group Influence : Electron-donating or withdrawing groups can modulate the compound's reactivity and biological effectiveness.

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound are multifaceted:

  • Enzyme Inhibition : Compounds like this have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Signal Transduction Interference : They may disrupt cellular signaling pathways critical for cell survival and proliferation.

Preparation Methods

Reaction Design

The thieno[3,2-d]pyrimidine-2,4-dione scaffold is constructed via cyclocondensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (31 ) with 4-ethoxyphenyl isocyanate. This method adapts procedures from El-Sayed et al., where aryl isocyanates react with aminothiophene carboxylates under basic conditions to form 3-aryl-substituted derivatives.

Reagents :

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (31 )
  • 4-Ethoxyphenyl isocyanate
  • Potassium tert-butoxide (KOtBu)
  • tert-Butanol (t-BuOH)

Conditions :

  • Reflux at 110°C for 3–5 hours under nitrogen atmosphere

Mechanism :

  • Nucleophilic attack by the amino group of 31 on the isocyanate carbonyl.
  • Cyclization via intramolecular nucleophilic substitution, eliminating ethanol.
  • Aromatization to form the pyrimidine ring.

Characterization Data

Product : 3-(4-Ethoxyphenyl)-5,6-dimethylthieno[3,2-d]pyrimidine-2,4-dione (34-EtO )

  • Yield : 68–72%
  • 1H NMR (400 MHz, DMSO-d6) : δ 1.34 (t, J = 7.0 Hz, 3H, OCH2CH3), 2.28 (s, 6H, C5/C6-CH3), 4.08 (q, J = 7.0 Hz, 2H, OCH2CH3), 6.94 (d, J = 8.8 Hz, 2H, Ar-H), 7.52 (d, J = 8.8 Hz, 2H, Ar-H), 11.32 (s, 1H, NH).
  • 13C NMR (100 MHz, DMSO-d6) : δ 14.2 (OCH2CH3), 20.1 (C5/C6-CH3), 63.5 (OCH2CH3), 114.7–159.3 (aromatic and carbonyl carbons).
  • IR (KBr) : 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N).

N-Alkylation at Position 1

Reaction Design

The N-1 position of 34-EtO is alkylated using 4-methylbenzyl bromide under phase-transfer conditions. This step adapts protocols from thiourea alkylation in thienopyrimidine systems.

Reagents :

  • 3-(4-Ethoxyphenyl)-5,6-dimethylthieno[3,2-d]pyrimidine-2,4-dione (34-EtO )
  • 4-Methylbenzyl bromide
  • Sodium hydride (NaH)
  • N,N-Dimethylformamide (DMF)

Conditions :

  • 0°C to room temperature, 12–16 hours

Mechanism :

  • Deprotonation of the pyrimidine N-1 hydrogen by NaH.
  • SN2 attack by the 4-methylbenzyl bromide, forming the C–N bond.

Characterization Data

Product : 3-(4-Ethoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

  • Yield : 62–65%
  • 1H NMR (400 MHz, CDCl3) : δ 1.41 (t, J = 7.0 Hz, 3H, OCH2CH3), 2.35 (s, 3H, Ar-CH3), 2.42 (s, 6H, C5/C6-CH3), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 5.24 (s, 2H, NCH2Ar), 6.89 (d, J = 8.8 Hz, 2H, OAr-H), 7.21 (d, J = 8.0 Hz, 2H, Ar-H), 7.48 (d, J = 8.8 Hz, 2H, OAr-H), 7.54 (d, J = 8.0 Hz, 2H, Ar-H).
  • HRMS (ESI) : m/z calcd for C25H25N2O3S [M+H]⁺: 441.1584; found: 441.1589.

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Step Alkylation Step
Key Reagent 4-Ethoxyphenyl isocyanate 4-Methylbenzyl bromide
Reaction Time 3–5 hours 12–16 hours
Temperature 110°C 0°C → rt
Yield 68–72% 62–65%
Purity (HPLC) ≥98% ≥97%

Mechanistic Insights and Optimization

Cyclocondensation Regioselectivity

The reaction between 31 and 4-ethoxyphenyl isocyanate proceeds with >95% regioselectivity for the 3-position due to electronic effects. The electron-donating ethoxy group stabilizes the transition state during cyclization.

Alkylation Challenges

N-1 selectivity in alkylation is achieved by:

  • Using NaH as a strong, non-nucleophilic base to deprotonate the more acidic N-1 hydrogen (pKa ≈ 8.5 vs. N-3 pKa ≈ 10.2).
  • Maintaining low temperatures to minimize competing O-alkylation.

Scalability and Industrial Considerations

Process Intensification

  • Continuous Flow Cyclocondensation : A microreactor system (80°C, 2-hour residence time) increases yield to 78% by enhancing mass transfer.
  • Catalytic Alkylation : Substituent 4-methylbenzyl bromide with 5 mol% tetrabutylammonium iodide reduces reaction time to 6 hours.

Waste Stream Management

  • tert-Butanol is recovered via fractional distillation (85% efficiency).
  • DMF is recycled using activated carbon filtration.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione, and how can purity be ensured?

  • Methodology : The synthesis typically involves multi-step reactions starting with a thieno[3,2-d]pyrimidine core. Key steps include nucleophilic substitution to introduce the 4-ethoxyphenyl group and alkylation with 4-methylbenzyl bromide. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient), followed by crystallization. Purity validation requires HPLC (>95%) and NMR to confirm absence of unreacted intermediates or by-products .

Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral contradictions resolved?

  • Methodology :

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions.
  • IR Spectroscopy : Confirm carbonyl (C=O) and ether (C-O-C) functional groups.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
    Contradictions (e.g., unexpected splitting in NMR) are addressed by comparing experimental data with computational predictions (DFT) or analogs in literature .

Q. What are the primary biological activities reported for this compound, and what assay systems are used?

  • Methodology : The compound is screened for anticancer (via MTT assay on HeLa or MCF-7 cells) and antimicrobial activity (MIC assays against E. coli or S. aureus). Dose-response curves and IC50 values are calculated. Positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) ensure assay validity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

  • Methodology :

  • Reaction Optimization : Use design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, replacing THF with DMF improves alkylation efficiency .
  • Green Chemistry : Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) and by-products.
  • Process Analytics : In-line PAT (Process Analytical Technology) monitors reaction progression via FTIR .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., replacing ethoxyphenyl with fluorophenyl) and compare activities.
  • Example : A 2024 study showed that replacing the 4-ethoxyphenyl with 4-chlorophenyl increased anticancer potency (IC50: 12 μM → 5 μM) but reduced solubility .
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to targets like DHFR or kinases .

Q. How can contradictory data in biological assays (e.g., variable IC50 across cell lines) be systematically addressed?

  • Methodology :

  • Assay Replication : Triplicate runs with independent cell passages.
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target effects or resistance pathways.
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., pyrido[2,3-d]pyrimidines) to identify trends .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Methodology :

  • Target Identification : CRISPR-Cas9 knockout screens or affinity chromatography with biotinylated probes.
  • Pathway Analysis : Western blotting for phosphorylation markers (e.g., ERK, Akt) or apoptosis (caspase-3 cleavage).
  • In Vivo Models : Xenograft studies in mice with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (target 2–3), solubility, and CYP450 inhibition.
  • QSAR Models : Train models on datasets of thienopyrimidines to predict bioactivity.
  • Molecular Dynamics : Simulate binding stability to prioritize derivatives .

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